5-Amino-2-chlorobenzenesulfonamide
Overview
Description
5-Amino-2-chlorobenzenesulfonamide: is an organic compound with the molecular formula C6H7ClN2O2S . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chlorobenzenesulfonamide typically involves the reduction of 2-chloro-5-nitrobenzenesulfonamide. One common method includes the use of palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in methanol at 50°C for approximately 4 hours. The product is then isolated by filtration and crystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group in 2-chloro-5-nitrobenzenesulfonamide is reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Palladium on activated carbon (Pd/C) and hydrogen gas in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: this compound.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-2-chlorobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Derivatives of benzenesulfonamide have shown activity against various bacterial strains, making them candidates for drug development .
Industry: The compound is used in the production of dyes and pigments. Its sulfonamide group imparts desirable properties to these materials, such as improved solubility and stability .
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorobenzenesulfonamide, particularly in its antimicrobial applications, involves the inhibition of bacterial enzymes. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- 2-Amino-5-chlorobenzenesulfonamide
- 4-Amino-2-chlorobenzenesulfonamide
- 5-Amino-2-bromobenzenesulfonamide
Comparison: 5-Amino-2-chlorobenzenesulfonamide is unique due to the specific positioning of the amino and chlorine groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the chlorine atom at the 2-position makes it more susceptible to nucleophilic substitution reactions compared to its isomers .
Properties
IUPAC Name |
5-amino-2-chlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSVQLOFIBCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173976 | |
Record name | 5-Amino-2-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2015-19-2 | |
Record name | 5-Amino-2-chlorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2015-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chlorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chlorobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-2-CHLOROBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6X4C839EF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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